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Introduction
This technical guide provides an in-depth exploration of vicriviroc malate, a noncompetitive

allosteric antagonist of the C-C chemokine receptor type 5 (CCR5), and its relationship with the

CCR5-delta32 (CCR5-Δ32) mutation. Vicriviroc was developed by Schering-Plough as an entry

inhibitor for HIV-1.[1] The CCR5 receptor is the primary coreceptor for most initial HIV-1

transmissions, making it a critical target for antiretroviral therapy.[2][3] The naturally occurring

CCR5-Δ32 mutation, which confers resistance to HIV-1 infection in homozygous individuals,

provides a compelling rationale for the development of CCR5 antagonists like vicriviroc.[2][4][5]

This document details the mechanism of action of vicriviroc, summarizes key quantitative data

from clinical and preclinical studies, outlines relevant experimental protocols, and visualizes the

associated biological pathways and experimental workflows.

Vicriviroc Malate: Mechanism of Action and
Pharmacokinetics
Vicriviroc is a pyrimidine-based compound that functions as a CCR5 entry inhibitor.[1] It binds

to a small hydrophobic pocket located between the transmembrane helices of the CCR5

receptor, near the extracellular surface.[1] This allosteric binding induces a conformational

change in the extracellular loops of the CCR5 receptor, which prevents the HIV-1 envelope
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glycoprotein gp120 from binding to it. Consequently, the virus is unable to enter and infect the

host cell.[6]

Quantitative Data: Binding Affinity and Antiviral Activity
Vicriviroc demonstrates potent activity against a wide range of R5-tropic HIV-1 isolates,

including those resistant to other classes of antiretroviral drugs.[7][8] The following tables

summarize key quantitative data related to its binding affinity and antiviral efficacy.

Parameter Value
Cell Line/Assay
Condition

Reference

IC50 (Chemotaxis) 0.91 nM

Ba/F3 cells

expressing human

CCR5 (inhibition of

MIP-1α induced

migration)

[7]

IC50 (Calcium

Release)
16 nM

U-87-CCR5 cells

(inhibition of

RANTES-induced

release)

[7]

IC50 (GTPγS Binding) 4.2 nM

HTS-hCCR5 cell

membranes (inhibition

of RANTES-induced

binding)

[7]

Ki (Competition

Binding)
0.8 nM

Competition with

SCH-C
[7]

HIV-1 Isolates EC50 Range EC90 Range Reference

Panel of 30 R5-tropic

isolates
0.04 nM - 2.3 nM 0.45 nM - 18 nM [7]

Clade G Russian

isolate RU570
- 16 nM [7]
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Pharmacokinetics
Vicriviroc is orally administered and has a pharmacokinetic profile that supports once-daily

dosing.[1][9][10] Its half-life is approximately 28-33 hours.[10] The metabolism of vicriviroc can

be influenced by other drugs, particularly those that affect the cytochrome P450 3A4 (CYP3A4)

enzyme system.[11] For instance, co-administration with ritonavir, a potent CYP3A4 inhibitor,

significantly increases vicriviroc's plasma concentrations.[11][12]

Co-administered
Drug

Effect on Vicriviroc
Cmax

Effect on Vicriviroc
AUC

Reference

Efavirenz 67% decrease 81% decrease [12]

Ritonavir 278% increase 582% increase [12]

Lopinavir/Ritonavir 234% increase 424% increase [12]

The CCR5-delta32 Mutation: Natural Resistance to
HIV-1
The CCR5-Δ32 mutation is a 32-base-pair deletion in the CCR5 gene.[13] This deletion results

in a truncated, nonfunctional protein that is not expressed on the cell surface.[4][5][13]

Homozygous individuals (Δ32/Δ32) lack functional CCR5 receptors and are highly resistant

to infection by R5-tropic HIV-1 strains.[2][4][13]

Heterozygous individuals (+/Δ32) have a reduced number of functional CCR5 receptors on

their cell surfaces.[4][13] While still susceptible to infection, they tend to have lower viral

loads and a slower progression to AIDS, typically by 2-3 years.[4][13]

The prevalence of the CCR5-Δ32 allele is highest in individuals of Northern European descent,

with an allele frequency of about 10%.[14][15] Homozygosity is found in approximately 1% of

this population.[4]

Clinical Trials of Vicriviroc
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Vicriviroc has undergone several clinical trials to evaluate its safety and efficacy. While it

showed promise in early-phase trials, it did not meet its primary efficacy endpoints in late-stage

trials for treatment-experienced patients, leading Merck to not pursue regulatory approval for

this indication.[1]

Phase II Trials
A Phase II trial (ACTG 5211) in treatment-experienced patients demonstrated significant

antiviral activity.[1]

Vicriviroc
Dose

Median
Decrease in
Viral Load
(log10
copies/mL)

Median
Increase in
CD4 Count
(cells/µL)

%
Undetectable
Virus (<50
copies/mL) at
48 weeks

Reference

10 mg 1.92 130 37% [1]

15 mg 1.44 96 27% [1]

Placebo - - 11% [1]

Another Phase II study in treatment-naive patients was discontinued due to a higher rate of

virologic failure in the vicriviroc arms compared to the efavirenz control arm, possibly due to the

vicriviroc dosage being too low.[1][16]

Phase III Trials
Two identical Phase III trials (VICTOR-E3 and VICTOR-E4) in treatment-experienced patients

failed to show a significant efficacy gain when vicriviroc was added to an optimized background

therapy (OBT) compared to placebo plus OBT.[17]

Treatment Group
% of Subjects with
<50 copies/mL HIV
RNA at Week 48

p-value Reference

Vicriviroc + OBT 64% 0.6 [17]

Placebo + OBT 62% - [17]
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However, a sub-analysis of patients receiving two or fewer active drugs in their OBT showed a

higher response rate in the vicriviroc group (70%) compared to the placebo group (55%,

p=0.02).[17]

Experimental Protocols
CCR5 Binding and Functional Assays
Several in vitro bioassays are used to characterize the activity of CCR5 antagonists.[18]

a) RANTES-Binding Assay (Competitive Displacement):[18]

Cell Culture: Use HEK293 cells engineered to express high levels of human CCR5.

Radioligand Preparation: Utilize a radiolabeled CCR5 ligand such as [¹²⁵I]-RANTES, [¹²⁵I]-

MIP-1α, or [¹²⁵I]-MIP-1β.

Competition: Incubate the CCR5-expressing cells with a fixed concentration of the

radioligand and varying concentrations of the test compound (e.g., vicriviroc).

Measurement: Measure the displacement of the radioligand by the test compound using a

scintillation counter.

Analysis: Calculate the IC50 value, which is the concentration of the test compound that

inhibits 50% of the radioligand binding.

b) Calcium Mobilization Assay:[18]

Cell Preparation: Load CCR5-expressing cells (e.g., U-87-CCR5) with a calcium-sensitive

fluorescent dye (e.g., Fura-2 AM).

Antagonist Incubation: Incubate the loaded cells with the CCR5 antagonist (vicriviroc) at

various concentrations.

Ligand Stimulation: Stimulate the cells with a CCR5 agonist (e.g., RANTES).

Measurement: Measure the change in intracellular calcium concentration using a

fluorometer. A successful antagonist will block the calcium flux induced by the agonist.
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Analysis: Determine the IC50 of the antagonist for inhibiting the calcium signal.

c) GTPγS Binding Assay:

Membrane Preparation: Prepare cell membranes from a cell line overexpressing CCR5 (e.g.,

HTS-hCCR5 cells).

Incubation: Incubate the membranes with the test compound (vicriviroc) at various

concentrations.

Stimulation: Add a CCR5 agonist (e.g., RANTES) and a non-hydrolyzable GTP analog,

[³⁵S]GTPγS.

Measurement: Measure the amount of [³⁵S]GTPγS bound to the G-proteins coupled to the

CCR5 receptor using a scintillation counter.

Analysis: An antagonist will inhibit the agonist-induced binding of [³⁵S]GTPγS, and the IC50

can be calculated.

HIV-1 Entry and Replication Assays
a) PhenoSense™ Assay (or similar pseudovirus entry assay):[8]

Vector Construction: Create pseudoviruses by co-transfecting HEK293 cells with an HIV-1

genomic vector that lacks the env gene but contains a reporter gene (e.g., luciferase) and an

expression vector containing the env gene from a specific HIV-1 isolate.

Target Cell Preparation: Use a cell line that expresses CD4 and CCR5 (e.g., U87-CD4-CCR5

cells).

Infection: Infect the target cells with the pseudoviruses in the presence of varying

concentrations of the CCR5 antagonist.

Measurement: After a set incubation period (e.g., 48-72 hours), measure the reporter gene

expression (e.g., luciferase activity).

Analysis: Calculate the EC50 and EC90 values, representing the drug concentrations

required to inhibit viral entry by 50% and 90%, respectively.
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Visualizations
Signaling Pathways and Mechanisms

HIV-1 Virion

Host Cell (e.g., CD4+ T-cell)

Vicriviroc Action

gp120

CD4 Receptor1. Binding

CCR5 Co-receptor

3. Co-receptor
Binding

CCR5 (Altered
Conformation)

Binding Blocked

gp41

2. Conformational
Change in gp120

4. gp41 Fusion
Peptide Insertion

Vicriviroc

Binds to
Allosteric Site

Click to download full resolution via product page

Caption: HIV-1 entry mechanism and the inhibitory action of vicriviroc.
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Caption: Simplified CCR5 signaling pathway upon ligand or HIV-1 gp120 binding.
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Experimental and Logical Workflows
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Caption: High-level workflow for the discovery and development of a CCR5 antagonist.
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Caption: Logical relationship between CCR5-Δ32 genotype, phenotype, and HIV-1

susceptibility.

Resistance to Vicriviroc
Resistance to vicriviroc can emerge through several mechanisms. One primary mechanism

involves mutations in the V3 loop of the HIV-1 gp120 envelope protein.[19][20][21] These

mutations can allow the virus to utilize the vicriviroc-bound conformation of CCR5 for entry,

albeit often with reduced efficiency.[22] In some cases, resistance can also develop through a

switch in coreceptor usage from CCR5 to CXCR4 (tropism switch), although this is considered

less common.[23] Studies have shown that multiple mutations in the V3 loop are often required

for complete resistance.[20][21]

Conclusion
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Vicriviroc malate is a potent CCR5 antagonist that effectively inhibits the entry of R5-tropic

HIV-1 into host cells. Its development was underpinned by the understanding of the crucial role

of the CCR5 coreceptor in HIV-1 transmission, a role highlighted by the natural resistance

conferred by the CCR5-Δ32 mutation. While vicriviroc demonstrated significant antiviral activity

in early clinical trials, it did not meet the primary endpoints in later-stage studies for treatment-

experienced patients. Nevertheless, the study of vicriviroc has provided valuable insights into

the mechanisms of HIV-1 entry, the development of resistance to CCR5 antagonists, and the

therapeutic potential of targeting host-cell factors in the management of HIV-1 infection. The

data and methodologies presented in this guide offer a comprehensive resource for

researchers and professionals in the field of drug development and HIV research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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